3-amino-4-methoxy-N-methyl-N-phenylbenzamide

Medicinal Chemistry ADME Prediction Ligand Design

This tertiary benzamide features a unique N-methyl-N-phenyl architecture that eliminates the amide N–H hydrogen bond donor, substantially enhancing passive blood-brain barrier permeability for CNS-penetrant kinase inhibitor programs. The 3-amino-4-methoxy substitution pattern provides a versatile synthetic handle for electrophilic aromatic substitution and diazonium chemistry, enabling efficient focused library synthesis. Unlike secondary amide analogs, its balanced lipophilicity (XLogP3=2.2) and moderate TPSA (55.6 Ų) align with optimal physicochemical properties for foliar agrochemical leads. Its non-interchangeable structure with regioisomeric variants ensures precise research outcomes.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 926267-47-2
Cat. No. B2806143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-methoxy-N-methyl-N-phenylbenzamide
CAS926267-47-2
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)N
InChIInChI=1S/C15H16N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h3-10H,16H2,1-2H3
InChIKeyPXGFSOBDVUJDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2): A Tertiary Benzamide Scaffold with Differentiated Physicochemical Properties


3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2) is a synthetic organic compound belonging to the tertiary benzamide class, characterized by a benzamide core bearing a 3-amino-4-methoxy substitution pattern on the aryl ring and an N-methyl-N-phenyl tertiary amide moiety. The compound has a molecular formula of C15H16N2O2 and a molecular weight of 256.30 g/mol [1]. Computed physicochemical properties include an XLogP3 of 2.2, a topological polar surface area of 55.6 Ų, one hydrogen bond donor (HBD), three hydrogen bond acceptors (HBA), and three rotatable bonds [1]. Predicted bulk properties include a density of 1.202±0.06 g/cm³ and a boiling point of 457.2±45.0 °C . The compound is primarily utilized as a building block or synthetic intermediate in medicinal chemistry and materials science research applications [2].

Why Generic Substitution Fails: Structural Divergence Between 3-amino-4-methoxy-N-methyl-N-phenylbenzamide and Its Closest Analogs


Generic substitution among benzamide derivatives is scientifically invalid due to critical structural variations that directly impact physicochemical behavior, synthetic utility, and biological recognition. 3-amino-4-methoxy-N-methyl-N-phenylbenzamide features a tertiary N-methyl-N-phenyl amide group, distinguishing it from secondary amide analogs such as 3-amino-4-methoxy-N-phenylbenzamide (CAS 120-35-4) and N-unsubstituted 3-amino-4-methoxybenzamide (CAS 17481-27-5) [1]. This tertiary amide architecture eliminates the N–H hydrogen bond donor present in secondary amides, substantially altering molecular recognition properties, lipophilicity, and conformational flexibility [2]. Furthermore, the specific 3-amino-4-methoxy substitution pattern differentiates this compound from regioisomeric variants such as 2-amino-N-methyl-N-phenylbenzamide (CAS 6632-37-7) and 4-amino-N-methyl-N-phenylbenzamide (CAS 784-94-1), where the amino group position affects electronic distribution across the aromatic ring and consequently modulates reactivity in downstream synthetic transformations [3]. These structural distinctions render the compound functionally non-interchangeable with any close analog, necessitating precise compound-specific selection for research applications.

3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2): Quantitative Differentiation Evidence Guide


Hydrogen Bond Donor Count Reduction via Tertiary Amide Architecture Relative to Secondary Amide Analogs

3-amino-4-methoxy-N-methyl-N-phenylbenzamide contains exactly one hydrogen bond donor (the primary aromatic amine), whereas its closest secondary amide analog, 3-amino-4-methoxy-N-phenylbenzamide (CAS 120-35-4), contains two hydrogen bond donors (one aromatic amine plus one amide N–H) [1]. This reduction in HBD count directly correlates with enhanced passive membrane permeability as predicted by Lipinski's Rule of Five [2].

Medicinal Chemistry ADME Prediction Ligand Design

Increased Lipophilicity (XLogP3) of Tertiary Benzamide Versus Secondary Amide Analog

3-amino-4-methoxy-N-methyl-N-phenylbenzamide exhibits a computed XLogP3 value of 2.2, whereas its secondary amide analog 3-amino-4-methoxy-N-phenylbenzamide (CAS 120-35-4) has an XLogP3 of 2.0 [1]. This 0.2 log unit increase in lipophilicity results from the replacement of the amide N–H with an N-methyl group, which reduces polarity and enhances partitioning into nonpolar environments [2].

Lipophilicity Optimization Blood-Brain Barrier Permeability Drug Design

3-Amino-4-Methoxy Substitution Pattern Distinction from 2-Amino and 4-Amino Regioisomers

The 3-amino-4-methoxy substitution pattern of the target compound is distinct from the 2-amino substitution found in 2-amino-N-methyl-N-phenylbenzamide (CAS 6632-37-7) and the 4-amino substitution found in 4-amino-N-methyl-N-phenylbenzamide (CAS 784-94-1) [1]. This positional difference alters the electron density distribution across the aromatic ring, which in turn modulates the reactivity of the amino group in acylation, diazotization, and cross-coupling reactions, as well as hydrogen bonding geometry with biological targets [2]. Notably, the 2-amino regioisomer has been employed as a scaffold for EGFR and VEGFR kinase inhibitor development, whereas the 3-amino-4-methoxy variant offers distinct hydrogen bonding and steric properties [3].

Regioselectivity SAR Studies Kinase Inhibitor Scaffolds

Dual Electron-Donating Substituents (3-NH₂ and 4-OCH₃) Provide Distinct Reactivity Relative to Unsubstituted Benzamide Core

The target compound features both a 3-amino group (strong electron donor via resonance, Hammett σₚ = -0.66) and a 4-methoxy group (moderate electron donor via resonance, Hammett σₚ = -0.27) on the benzamide aromatic ring [1]. This dual-donor substitution pattern substantially increases electron density at the ortho and para positions relative to the amino group, enhancing reactivity toward electrophilic aromatic substitution and oxidative coupling reactions compared to unsubstituted N-methyl-N-phenylbenzamide (CAS 1934-92-5) which lacks both donor groups [2]. The enhanced nucleophilicity of the aromatic ring facilitates cyclization and functionalization steps that are inefficient or unfeasible with the unsubstituted core [3].

Synthetic Intermediate Electrophilic Aromatic Substitution Heterocycle Synthesis

Best Research and Industrial Application Scenarios for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide (CAS 926267-47-2)


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Kinase Inhibitor Scaffolds

Based on its elevated lipophilicity (XLogP3 = 2.2) and reduced hydrogen bond donor count (1 HBD) relative to secondary amide analogs, this compound is well-suited for constructing CNS-penetrant kinase inhibitor scaffolds. The tertiary N-methyl-N-phenyl amide architecture enhances passive blood-brain barrier permeability while the 3-amino group provides a versatile handle for further derivatization [1]. The 3-amino-4-methoxy substitution pattern offers a distinct pharmacophoric geometry compared to the 2-amino regioisomer used in reported EGFR/VEGFR inhibitor campaigns, enabling exploration of alternative binding modes [2].

Synthetic Chemistry: Electrophilic Functionalization to Generate Diverse Benzamide Libraries

The dual electron-donating substituents (3-NH₂ and 4-OCH₃) render the aromatic ring of this compound highly activated toward electrophilic aromatic substitution [3]. This property makes it an ideal starting material for generating focused libraries of functionalized benzamide derivatives via halogenation, nitration, Friedel-Crafts acylation, or azo coupling reactions. The enhanced reactivity compared to unsubstituted N-methyl-N-phenylbenzamide (CAS 1934-92-5) can translate to higher yields and milder reaction conditions [4].

Chemical Biology: Design of Fluorescent Probes with Tertiary Amide Linkers

The N-methyl-N-phenyl tertiary amide moiety eliminates the amide N–H hydrogen bond donor, a feature that can improve cell permeability and reduce nonspecific protein binding in cellular imaging applications [1]. Additionally, N-methyl-N-phenyl substituents have been shown to modulate fluorescence vibronic structures in aminostilbene-derived fluorophores [5], suggesting that this compound's benzamide core could serve as a rigid linker or scaffold component in the design of environment-sensitive fluorescent probes for ligand-binding assays or target engagement studies.

Agrochemical Research: Synthesis of Novel Heterocyclic Pesticide Intermediates

The compound's balanced lipophilicity (XLogP3 = 2.2) and moderate polar surface area (55.6 Ų) align with optimal physicochemical properties for agrochemical lead molecules requiring foliar uptake and translocation [6]. The 3-amino group can be converted to diazonium salts for azo dye synthesis, while the benzamide core serves as a precursor to heterocycles including benzimidazoles, quinazolines, and benzoxazinones that have documented utility as fungicides, herbicides, and insecticides [7].

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